Methylcarrabioside 2,4'-disulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Carrageenan - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
132895-20-6 |
|---|---|
Molecular Formula |
C13H20K2O16S2 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
dipotassium;[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,3S,4R,5R)-3-methoxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]oxan-3-yl] sulfate |
InChI |
InChI=1S/C13H22O16S2.2K/c1-23-13-11(29-31(20,21)22)10-9(5(26-13)3-24-10)27-12-7(16)6(15)8(4(2-14)25-12)28-30(17,18)19;;/h4-16H,2-3H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/t4-,5+,6-,7-,8+,9?,10-,11-,12+,13+;;/m1../s1 |
InChI Key |
XBOCQMUTMKHISG-WOQQIGLDSA-L |
SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |
Synonyms |
MCBS-2,4-S methyl alpha-carrabioside 2,4'-sulfate methylcarrabioside 2,4'-disulfate |
Origin of Product |
United States |
Q & A
Q. Advanced Research Focus
Receptor Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to hypothesized targets (e.g., nuclear receptors).
Transcriptomic Profiling : Perform RNA-seq on treated cells to identify differentially expressed genes, prioritizing pathways linked to sulfated metabolites (e.g., steroid signaling pathways, as in ) .
Structural Modeling : Employ molecular docking simulations to predict binding modes, leveraging crystal structures of homologous receptors (e.g., corticosteroid receptors).
What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in longitudinal studies?
Q. Advanced Research Focus
- Mixed-Effects Models : Account for inter-subject variability in longitudinal data, particularly in in vivo studies.
- Time-Series Analysis : Use autoregressive integrated moving average (ARIMA) models to track temporal changes in biomarker levels.
- Meta-Analysis : Combine data from multiple studies (e.g., cross-sectional and cohort data, as in ) to strengthen inference .
How should researchers address potential confounding factors when studying this compound’s role in metabolic pathways?
Q. Basic Research Focus
- Covariate Adjustment : Include variables like age, sex, and co-administered compounds (e.g., OCPs in ) in regression models to control for confounding .
- Isotope Tracing : Use ¹³C-labeled this compound to trace metabolic fate via LC-MS, distinguishing endogenous vs. exogenous metabolite pools.
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